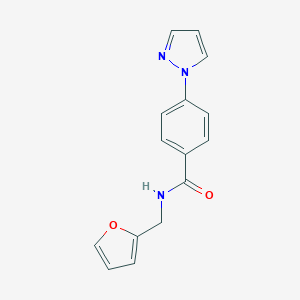![molecular formula C18H27N3O2 B230142 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane, also known as JNJ-42153605, is a chemical compound that belongs to the class of azepane derivatives. It has been synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the modulation of dopamine and serotonin neurotransmission. It acts as a partial agonist at the dopamine D3 receptor, which results in the activation of downstream signaling pathways and the release of dopamine in the brain. It also acts as an antagonist at the serotonin 5-HT1A receptor, which results in the inhibition of downstream signaling pathways and the decrease of serotonin release in the brain.
Biochemical and Physiological Effects
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and decrease depressive-like behavior in animal models of Alzheimer's disease, Parkinson's disease, and depression. It has also been shown to have anxiolytic and antipsychotic-like effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for diseases involving dopamine dysregulation. Another advantage is its moderate affinity for the serotonin 5-HT1A receptor, which makes it a potential therapeutic agent for diseases involving serotonin dysregulation. One of the limitations of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. One direction is the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. A third direction is the investigation of its potential therapeutic applications in other diseases involving dopamine and serotonin dysregulation, such as addiction and attention deficit hyperactivity disorder. A fourth direction is the development of novel derivatives of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane with improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the reaction of 4-piperidone with 3-nitrobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with 1-bromoazepane to yield 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. The purity and identity of the compound are confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of motivation, reward, and movement. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propriétés
Formule moléculaire |
C18H27N3O2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-7-5-6-16(14-18)15-19-12-8-17(9-13-19)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13,15H2 |
Clé InChI |
MLSZMPZIQOYRLC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)


![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)